molecular formula C9H13ClN4 B1434393 1-(3-Chloropyrazin-2-yl)-1,4-diazepane CAS No. 1936338-34-9

1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Cat. No.: B1434393
CAS No.: 1936338-34-9
M. Wt: 212.68 g/mol
InChI Key: LJNZKYRTYAHGOM-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)-1,4-diazepane is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom at the 3-position and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane typically involves the reaction of 3-chloropyrazine with 1,4-diazepane under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyrazin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Chloropyrazin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloropyrazin-2-yl)-1,4-diazepane is unique due to its combination of a pyrazine ring and a diazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and materials .

Biological Activity

1-(3-Chloropyrazin-2-yl)-1,4-diazepane is a heterocyclic compound notable for its unique structure combining a diazepane ring with a chloropyrazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and neuropharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound, such as 3-chloropyrazine-2-carboxamide, have demonstrated significant antimicrobial properties. For instance, synthesized derivatives showed in vitro activity against Mycobacterium tuberculosis H37Rv comparable to standard treatments like pyrazinamide. This suggests that this compound may also possess similar antimicrobial efficacy.

Neuropharmacological Effects

The interaction studies involving this compound suggest potential modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Such interactions could imply possible applications in treating neurological disorders. Further investigations are necessary to elucidate the specific mechanisms of action.

The proposed mechanism of action for this compound involves binding to specific biological targets, potentially inhibiting certain enzymes or modulating receptor activities. This mechanism aligns with findings from similar compounds that affect metabolic pathways and cellular signaling.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds highlights its unique features and potential advantages in biological applications:

Compound NameStructure TypeNotable Features
1-(2-Methylpyridin-3-yl)-1,4-diazepaneDiazepaneContains a methylpyridine substituent
5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepinePyrazolo-diazepineFused pyrazole ring enhances reactivity
6-Methyl-5-oxo-1,4-diazepaneDiazepaneOxo group introduces different reactivity
1-(3-Aminopyridin-2-yl)-1,4-diazepaneDiazepaneAmino group may increase interaction with receptors

Case Studies

Several studies have explored the biological activities of compounds related to this compound. For example:

  • Antimicrobial Evaluation : A study synthesized various derivatives of chloropyrazine and evaluated their activity against Mycobacterium tuberculosis. Four compounds demonstrated in vitro activity comparable to standard treatments.
  • Neuropharmacological Studies : Investigations into similar diazepane derivatives indicated potential interactions with neurotransmitter systems, suggesting avenues for further research into their use in treating psychiatric disorders.

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-6-1-2-11-5-7-14/h3-4,11H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNZKYRTYAHGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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